N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a triazine-linked carboxamide scaffold. Its structure incorporates two methoxy-substituted aromatic systems: a 2,5-dimethoxyphenyl group at position 3 of the pyrazole ring and a 4,6-dimethoxy-1,3,5-triazinylmethyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-25-14(9-13(24-25)12-8-11(27-2)6-7-15(12)28-3)17(26)20-10-16-21-18(29-4)23-19(22-16)30-5/h6-9H,10H2,1-5H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUKFLCEDRJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a triazine moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.
Research indicates that compounds with pyrazole and triazine structures often exhibit various biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been identified:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to the target compound demonstrated significant inhibition of these cytokines in vitro at concentrations as low as 10 µM .
- Antimicrobial Properties : The presence of the pyrazole ring enhances the compound's ability to combat bacterial strains. In studies, related pyrazole derivatives exhibited promising antimicrobial activity against Escherichia coli and Staphylococcus aureus .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs like dexamethasone .
- Antimicrobial Testing : In vitro studies demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and E. coli, with some compounds showing over 90% inhibition at specific concentrations .
- Cytotoxicity Evaluation : Research on related compounds revealed notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are a well-studied class of compounds due to their diverse pharmacological activities. The synthesis and characterization of structurally related compounds in (e.g., derivatives 3a–3p ) highlight key differences in substituent effects on physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrazole Carboxamides
Key Observations :
Methoxy vs. Halogen Effects : The target compound’s methoxy groups may enhance solubility compared to halogenated analogs (e.g., 3b , 3d ), as methoxy groups reduce crystallinity and increase hydrophilicity.
Triazine vs.
Comparison with Pyrazole Carbothioamide Derivatives
describes pyrazole carbothioamides, which differ from the target compound in their functional groups (carbothioamide vs. carboxamide). These derivatives exhibit distinct biological activities due to sulfur’s electronegativity and polarizability.
Table 2: Functional Group Comparison
Key Observations :
Bioactivity : Carbothioamides in show enhanced antimicrobial activity compared to carboxamides, likely due to sulfur’s interaction with thiol-containing enzymes .
Stability : The target compound’s carboxamide group may offer better metabolic stability than carbothioamides, which are prone to oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
